

# Trehalose: A Multifaceted Tool for Investigating Cellular Stress and Survival Mechanisms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Trehalose |
| Cat. No.:      | B1683222  |

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Trehalose**, a naturally occurring disaccharide, has emerged as a powerful research tool for elucidating fundamental cellular processes related to stress resistance and survival. This molecule, found in a variety of organisms that withstand extreme environmental conditions, exerts multifaceted protective effects on mammalian cells. These properties make **trehalose** an invaluable asset for studying cellular responses to various stressors, including oxidative stress, protein misfolding, and nutrient deprivation. Its ability to modulate key survival pathways, such as autophagy, while mitigating apoptotic cell death, provides a unique platform for dissecting the intricate molecular mechanisms governing cell fate. These application notes provide an overview of the mechanisms of **trehalose** and detailed protocols for its use in studying cellular stress and survival.

## Mechanisms of Action

**Trehalose**'s protective effects are attributed to several key mechanisms:

- Induction of Autophagy: **Trehalose** is a well-documented inducer of autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins. Notably, it primarily activates autophagy through an mTOR-independent pathway, offering a valuable tool to study this process without the confounding effects of mTOR inhibition.<sup>[1][2][3]</sup> One of

the key mechanisms involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][5] **Trehalose** is taken up by cells via endocytosis and accumulates in lysosomes, leading to a mild lysosomal stress that promotes TFEB nuclear translocation and subsequent activation of autophagy-related genes.[5][6]

- Inhibition of Apoptosis: **Trehalose** has been shown to attenuate apoptotic cell death triggered by various stimuli, including oxidative stress.[2] It can inhibit the activation of key apoptotic executioner proteins like caspase-3 and reduce the externalization of phosphatidylserine, a hallmark of early apoptosis.
- Amelioration of Oxidative Stress: **Trehalose** enhances the cellular antioxidant defense system. It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression.[7][8] This leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT), thereby reducing the levels of reactive oxygen species (ROS).[7][8][9]
- Inhibition of Protein Aggregation: As a chemical chaperone, **trehalose** can stabilize proteins in their native conformation and prevent the aggregation of misfolded proteins, a pathological hallmark of many neurodegenerative diseases.[1][10][11][12] This property is particularly relevant for studying diseases like Huntington's and Parkinson's disease.[1]

## Data Presentation

The following tables summarize quantitative data from various studies on the effects of **trehalose** on cellular stress and survival markers.

Table 1: Effect of **Trehalose** on Cell Viability Under Oxidative Stress

| Cell Line                 | Stressor                            | Trehalose Concentration | Incubation Time              | Assay       | Result                                                                                                                      | Reference |
|---------------------------|-------------------------------------|-------------------------|------------------------------|-------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| PC-12                     | 100µM H <sub>2</sub> O <sub>2</sub> | 12.5 mM, 25 mM, 50 mM   | 24h pre-treatment            | MTT         | Increased cell viability to 56.5%, 62.2%, and 70% respectively, compared to 46.8% with H <sub>2</sub> O <sub>2</sub> alone. | [6]       |
| PC-12                     | 100µM H <sub>2</sub> O <sub>2</sub> | 12.5 mM, 25 mM, 50 mM   | 24h pre-treatment            | LDH         | Significantly decreased LDH release compared to H <sub>2</sub> O <sub>2</sub> -treated group.                               | [6]       |
| C2C12 Myoblasts           | 200µM H <sub>2</sub> O <sub>2</sub> | 10 mM                   | Co-treatment & Pre-treatment | MTS         | Significantly improved cell viability.                                                                                      | [9]       |
| Bone Marrow Stromal Cells | 100µM H <sub>2</sub> O <sub>2</sub> | 3% (approx. 87.6 mM)    | 2h pre-treatment             | Trypan Blue | Increased cell survival to 84% compared to 72% with H <sub>2</sub> O <sub>2</sub> alone.                                    | [2]       |

Table 2: Effect of **Trehalose** on Autophagy Markers

| Cell Line                 | Trehalose Concentration | Incubation Time                                     | Marker             | Assay               | Result                                                                                                | Reference |
|---------------------------|-------------------------|-----------------------------------------------------|--------------------|---------------------|-------------------------------------------------------------------------------------------------------|-----------|
| 3T3-L1 Adipocytes         | 50 mM                   | 24h                                                 | LC3-II/LC3-I Ratio | Western Blot        | Significantly increased LC3-II levels.                                                                | [13]      |
| 3T3-L1 Adipocytes         | 50 mM                   | 24h                                                 | p62/SQSTM1         | Western Blot        | Significantly increased SQSTM1 protein levels.                                                        | [13]      |
| hTM cells                 | 100 mM                  | 48h                                                 | LC3-II/LC3-I Ratio | Western Blot        | Increased LC3-II protein expression.                                                                  | [14]      |
| Bone Marrow Stromal Cells | 3% (approx. 87.6 mM)    | 2h pre-treatment + 8h H <sub>2</sub> O <sub>2</sub> | LC3-II/LC3-I Ratio | Western Blot        | Increased LC3-II/LC3-I ratio compared to H <sub>2</sub> O <sub>2</sub> -treated cells.                | [2]       |
| Bone Marrow Stromal Cells | 3% (approx. 87.6 mM)    | 2h pre-treatment + 8h H <sub>2</sub> O <sub>2</sub> | p62/SQSTM1         | Immunocytochemistry | Reduced p62 protein levels in the cytoplasm compared to H <sub>2</sub> O <sub>2</sub> -treated cells. | [2]       |

Table 3: Effect of **Trehalose** on Oxidative Stress Markers

| Cell Line/Model | Trehalose Concentration | Stressor                            | Marker               | Assay                 | Result                                                   | Reference |
|-----------------|-------------------------|-------------------------------------|----------------------|-----------------------|----------------------------------------------------------|-----------|
| PC-12           | 12.5 mM, 25 mM, 50 mM   | 100µM H <sub>2</sub> O <sub>2</sub> | CAT and GPx activity | Enzyme Activity Assay | Dose-dependent increase in enzyme activities.            | [15]      |
| PC-12           | 12.5 mM, 25 mM, 50 mM   | 100µM H <sub>2</sub> O <sub>2</sub> | MDA levels           | TBARS Assay           | Dose-dependent reduction in MDA levels.                  | [15]      |
| C2C12 Myoblasts | 10 mM                   | 200µM H <sub>2</sub> O <sub>2</sub> | Intracellular ROS    | H2DCFDA Staining      | Reduced intracellular ROS.                               | [9]       |
| C2C12 Myoblasts | 10 mM                   | 200µM H <sub>2</sub> O <sub>2</sub> | Nrf2 protein levels  | Western Blot          | Significant upregulation of Nrf2 protein.                | [9]       |
| Neuronal Cells  | Not specified           | Erastin                             | Intracellular ROS    | Flow Cytometry        | Inhibited the increase in ROS levels induced by Erastin. | [16]      |

## Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Signaling pathways modulated by **trehalose** to promote cellular survival.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying **trehalose**-induced autophagy.

## Experimental Protocols

### Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of **trehalose** on cell viability under conditions of oxidative stress.

## Materials:

- Cells of interest (e.g., PC-12, C2C12)
- Complete culture medium
- **Trehalose** solution (sterile, stock concentration e.g., 1 M)
- Stress-inducing agent (e.g., Hydrogen peroxide, H<sub>2</sub>O<sub>2</sub>)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[17]
- MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
- 96-well plates
- Phosphate-buffered saline (PBS)

## Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- **Trehalose** Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of **trehalose** (e.g., 10 mM, 50 mM, 100 mM). Include a vehicle control (medium without **trehalose**). Incubate for the desired pre-treatment time (e.g., 2, 24 hours).[2]
- Induction of Oxidative Stress: After pre-treatment, add the stress-inducing agent (e.g., H<sub>2</sub>O<sub>2</sub>) to the wells at a final concentration known to induce cell death (e.g., 100 µM). Include a control group with **trehalose** treatment but without the stressor, and a group with the stressor but without **trehalose**. Incubate for the desired stress exposure time (e.g., 8, 24 hours).
- MTT Incubation: Remove the medium from the wells and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[18] Incubate the plate at 37°C for 2-4 hours, protected from light.

- Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100  $\mu$ L of MTT solvent to each well to dissolve the formazan crystals.[18]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control group.

#### Protocol 2: Analysis of Autophagy by Western Blotting for LC3 and p62

This protocol describes the detection of autophagy markers LC3-II and p62 by Western blotting to assess autophagic flux.

##### Materials:

- Cells of interest
- Complete culture medium
- **Trehalose** solution
- Stress-inducing agent (optional)
- Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti- $\beta$ -actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Seed cells and treat with **trehalose** and/or a stressor as described in Protocol 1. For assessing autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor for the last 2-4 hours of the experiment.
- Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
- SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II). c. Separate proteins by electrophoresis and transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. A decrease in p62 suggests its degradation via autophagy. Comparing samples with and without a lysosomal inhibitor allows for the assessment of autophagic flux.[\[19\]](#)

#### Protocol 3: Measurement of Protein Aggregation using Thioflavin T Assay

This protocol is for quantifying the effect of **trehalose** on the aggregation of amyloidogenic proteins *in vitro*.

**Materials:**

- Amyloidogenic protein (e.g., A $\beta$  peptide,  $\alpha$ -synuclein)
- Aggregation buffer (e.g., PBS, pH 7.4)
- **Trehalose** solution
- Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)
- ThT assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
- 96-well black, clear-bottom plates
- Fluorometric microplate reader

**Procedure:**

- Protein Preparation: Prepare the amyloidogenic protein according to the manufacturer's instructions to obtain a monomeric solution.
- Aggregation Reaction: In a 96-well plate, set up the aggregation reactions. Include:
  - Protein alone (control)
  - Protein with different concentrations of **trehalose**
  - **Trehalose** alone (background control)
  - Buffer alone (background control)
- Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.
- ThT Fluorescence Measurement: At various time points, add a small aliquot of the aggregation reaction to the ThT assay buffer containing a final concentration of ThT (e.g., 10  $\mu$ M).
- Reading: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~482 nm.[20]

- Data Analysis: Subtract the background fluorescence and plot the fluorescence intensity against time to generate aggregation kinetics curves. A decrease in the fluorescence signal in the presence of **trehalose** indicates inhibition of protein aggregation.

#### Protocol 4: Assessment of Nrf2 Nuclear Translocation by Immunofluorescence

This protocol details the visualization of Nrf2 translocation to the nucleus, a key step in the antioxidant response.

##### Materials:

- Cells of interest cultured on glass coverslips in a multi-well plate
- **Trehalose** solution
- Stress-inducing agent (optional)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody: anti-Nrf2
- Fluorophore-conjugated secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Antifade mounting medium
- Fluorescence microscope

##### Procedure:

- Cell Treatment: Seed cells on coverslips and treat with **trehalose** and/or a stressor.
- Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

- Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
- Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the anti-Nrf2 primary antibody diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
- Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
- Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the Nrf2 and DAPI channels. An increase in the co-localization of the Nrf2 signal with the DAPI signal indicates nuclear translocation. The percentage of cells with nuclear Nrf2 can be quantified.

## Conclusion

**Trehalose** serves as a versatile and potent tool for researchers studying the intricate interplay between cellular stress, survival, and death pathways. Its ability to modulate autophagy, mitigate apoptosis, combat oxidative stress, and prevent protein aggregation provides a unique opportunity to dissect these processes. The protocols provided herein offer a starting point for utilizing **trehalose** to investigate these fundamental aspects of cell biology, with potential applications in understanding disease pathogenesis and developing novel therapeutic strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.

## References

- 1. Can Trehalose Prevent Neurodegeneration? Insights from Experimental Studies | Bentham Science [eurekaselect.com]
- 2. Trehalose Activates Autophagy and Prevents Hydrogen Peroxide-Induced Apoptosis in the Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Profiling neuroprotective potential of trehalose in animal models of neurodegenerative diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of Trehalose Against H<sub>2</sub>O<sub>2</sub>-induced Cytotoxicity and Oxidative Stress in PC-12 Cell Line and the Role of Heat Shock Protein-27 - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 7. Trehalose protects against oxidative stress by regulating the Keap1-Nrf2 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trehalose targets Nrf2 signal to alleviate d-galactose induced aging and improve behavioral ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Trehalose Promotes Clearance of Proteotoxic Aggregation of Neurodegenerative Disease-Associated Aberrant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trehalose induces SQSTM1/p62 expression and enhances lysosomal activity and antioxidative capacity in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 16. Trehalose inhibits ferroptosis via NRF2/HO-1 pathway and promotes functional recovery in mice with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trehalose: A Multifaceted Tool for Investigating Cellular Stress and Survival Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683222#trehalose-as-a-tool-to-study-cellular-stress-and-survival-mechanisms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)